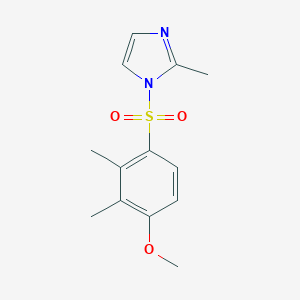
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives, such as “1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole”, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. These compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using techniques such as X-ray diffraction . This allows for the determination of bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in substitution reactions, where one atom or group of atoms is replaced by another .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .
Mechanism of Action
Safety and Hazards
Future Directions
The study of imidazole derivatives is a vibrant field with many potential future directions. These compounds have a wide range of biological activities, making them promising candidates for the development of new drugs. Future research may focus on synthesizing new imidazole derivatives, studying their biological activities, and optimizing their properties for therapeutic use .
properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-10(2)13(6-5-12(9)18-4)19(16,17)15-8-7-14-11(15)3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGIXHAFVXSKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)


![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)
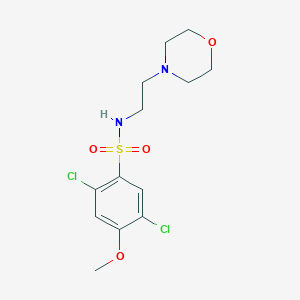
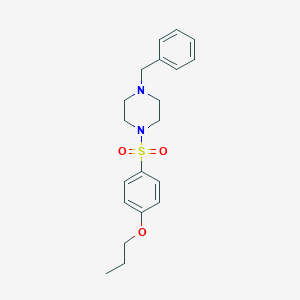
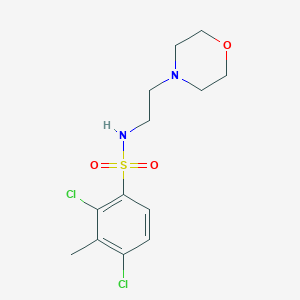

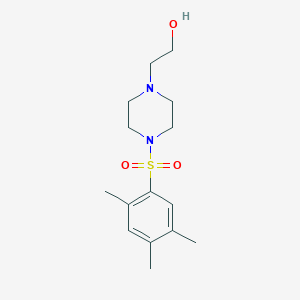

![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)